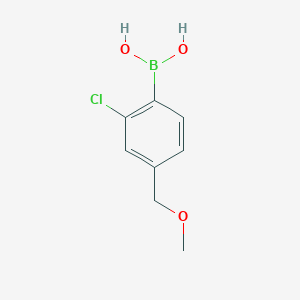

(2-Chloro-4-(methoxymethyl)phenyl)boronic acid

Description

(2-Chloro-4-(methoxymethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the ortho position (C2), a methoxymethyl group at the para position (C4), and a boronic acid (-B(OH)₂) moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to the unique electronic and steric properties imparted by its substituents. The methoxymethyl group (-CH₂OCH₃) is an electron-donating substituent, which enhances solubility in polar solvents compared to purely hydrophobic analogs. The chlorine atom introduces moderate electron-withdrawing effects, balancing reactivity in cross-coupling reactions like Suzuki-Miyaura .

Properties

IUPAC Name |

[2-chloro-4-(methoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-13-5-6-2-3-7(9(11)12)8(10)4-6/h2-4,11-12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDMASDFCUTBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)COC)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Substrate : 2-Chloro-4-(methoxymethyl)bromobenzene or iodide.

-

Catalyst System : Pd(dba)₂ (2 mol%) with XPhos ligand (4 mol%).

-

Boron Source : B₂pin₂ (1.2 equiv) or BBA (1.5 equiv with ethylene glycol additive).

-

Workup : Hydrolysis of the boronic ester with HCl yields the boronic acid.

Key Findings :

-

BBA with ethylene glycol increases yields to 85–92% compared to 70–78% with B₂pin₂.

-

Electron-rich methoxymethyl groups enhance regioselectivity but require higher catalyst loadings (0.1–1 mol% Pd).

Directed Ortho-Metalation (DoM) Followed by Boronation

Directed metalation strategies exploit substituents to guide boronic acid group installation. For this compound, the methoxymethyl group acts as a directing group.

Reaction Steps

-

Lithiation : Treat 2-chloro-4-(methoxymethyl)anisole with LDA (−78°C, THF).

-

Boronation : Quench with trimethyl borate, followed by acidic hydrolysis.

Optimization :

-

Yields improve from 65% to 82% using superstoichiometric LDA (2.5 equiv).

-

Side products (e.g., protodeboronation) are minimized at −78°C.

Halogen-Lithium Exchange and Boronic Ester Formation

This method utilizes halogen-lithium exchange on aryl halides, followed by boronic ester formation.

Procedure

-

Substrate : 1-Chloro-2-(methoxymethyl)-4-iodobenzene.

-

Metalation : n-BuLi (1.1 equiv) in THF at −78°C.

-

Electrophilic Quench : Trimethyl borate (1.5 equiv), then HCl hydrolysis.

Data Summary :

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Halogen exchange | n-BuLi, THF, −78°C | 90 | 95 | |

| Boronation | B(OMe)₃, −78°C to RT | 88 | 97 | |

| Hydrolysis | 6 M HCl, MeCN/H₂O | 94 | 99 |

Challenges :

Pd-Catalyzed Miyaura Borylation of Aryl Triflates

Aryl triflates serve as versatile substrates for Miyaura borylation, avoiding harsh halogenation steps.

Synthesis Pathway

-

Triflate Formation : Treat 2-chloro-4-(methoxymethyl)phenol with Tf₂O/pyridine.

-

Borylation : PdCl₂(dppf) (3 mol%), B₂pin₂ (1.2 equiv), KOAc (3 equiv) in dioxane.

Results :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | High regioselectivity | Expensive ligands | 85–92 | Industrial |

| Directed Metalation | No precious metals | Low functional group tolerance | 65–82 | Lab-scale |

| Halogen-Li Exchange | Rapid kinetics | Cryogenic conditions | 88–94 | Pilot-scale |

| Miyaura Borylation | Broad substrate scope | Triflate synthesis required | 80–89 | Industrial |

Emerging Techniques and Innovations

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-(methoxymethyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Esterification: The boronic acid group can react with alcohols to form boronate esters.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Boronate Esters: Formed through esterification with alcohols.

Scientific Research Applications

(2-Chloro-4-(methoxymethyl)phenyl)boronic acid has diverse applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Medicinal Chemistry: Employed in the development of boron-containing drugs and enzyme inhibitors.

Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.

Biological Research: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Mechanism of Action

The mechanism of action of (2-Chloro-4-(methoxymethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium catalyst .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their properties:

Reactivity in Cross-Coupling Reactions

- Electron-Donating vs. Withdrawing Effects :

- The methoxymethyl group in this compound acts as an electron-donating group (EDG), which stabilizes the boronic acid intermediate during Suzuki-Miyaura reactions. However, electron-withdrawing groups (EWG) like -Cl and -CF₃ (in trifluoromethoxy analogs) reduce electron density on the phenyl ring, slowing transmetallation steps. For example, 4-chlorophenylboronic acid showed 75% conversion in Suzuki reactions vs. 98% for unsubstituted phenylboronic acid .

- Bulky substituents (e.g., {4-[(4-chlorophenyl)methoxy]-3-methylphenyl}) further reduce reactivity due to steric hindrance .

Biological Activity

(2-Chloro-4-(methoxymethyl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉BClO₃. The compound features a boronic acid functional group, which is known for its reactivity with various biological targets. The presence of the chloro and methoxymethyl substituents enhances its chemical properties, potentially influencing its biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of boronic acids, including this compound. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Mechanism of Action : Boronic acids can inhibit proteasomes, leading to the accumulation of pro-apoptotic factors and subsequent cell death. This mechanism has been observed in studies involving multiple cancer types, including breast and prostate cancers .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens.

- Study Findings : In vitro tests have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific mechanism involves interference with bacterial cell wall synthesis and function .

Data Table: Summary of Biological Activities

Case Studies

- Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that this compound significantly inhibited cell proliferation with an IC₅₀ value in the low nanomolar range. This suggests a potent effect on cancer cell growth and highlights its potential as a therapeutic agent.

- Antimicrobial Efficacy : In a comparative study, this compound was tested against several bacterial strains. The results indicated that it possesses a minimum inhibitory concentration (MIC) comparable to standard antibiotics, making it a candidate for further development in antimicrobial therapies .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Proteasome Inhibition : By binding to the active site of proteasomes, this compound prevents the degradation of proteins involved in cell cycle regulation, leading to apoptosis in cancer cells .

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis through interaction with key enzymes involved in peptidoglycan biosynthesis, resulting in bactericidal effects.

Q & A

Basic: What are the key synthetic strategies for preparing (2-Chloro-4-(methoxymethyl)phenyl)boronic acid?

Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-metalation. For analogs like 4-chlorophenylboronic acid, aryl halides (e.g., 2-chloro-4-(methoxymethyl)benzene) are reacted with bis(pinacolato)diboron in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂). Protecting groups may be required to stabilize the methoxymethyl substituent during boronation. Post-synthesis purification via column chromatography or recrystallization ensures ≥97% purity (common in boronic acids, as seen in and ).

Basic: How can NMR spectroscopy validate the structural integrity of this boronic acid?

Answer:

¹H and ¹¹B NMR are critical. For example:

- ¹H NMR: Expect signals for the methoxymethyl group (δ 3.3–3.5 ppm, OCH₃; δ 4.4–4.6 ppm, CH₂O) and aromatic protons (split due to chlorine’s deshielding effect).

- ¹¹B NMR: A singlet near δ 28–32 ppm confirms the boronic acid moiety.

Compare with reference spectra of similar compounds (e.g., 4-methoxyphenylboronic acid in ) to identify impurities or hydrolysis byproducts .

Advanced: How do diol components in boronic esters influence oxidation rates under reactive oxygen species (ROS)?

Answer:

demonstrates that boronic esters with diols like pinacol (t₁/₂ = 10 min) oxidize faster than those with neopentyl glycol (t₁/₂ = 27 min) due to diol-boronic acid affinity. Key steps:

Oxidation Assay: Expose esters to H₂O₂ (1.2 equiv.) and monitor conversion to phenol via ¹H NMR.

Affinity Ranking: Use alizarin red S (ARS) to rank diol affinity (e.g., pinacol affinity = 12.1 vs. neopentyl glycol = 0.30).

Correlation Analysis: Compare oxidation rates with clogP and biological activity (e.g., CLL cell inhibition). Substituents like chloro and methoxymethyl may alter diol interactions, requiring tailored diol selection for ROS-sensitive applications .

Advanced: What LC-MS/MS parameters ensure sensitive detection of trace boronic acid impurities?

- Column: C18 with 0.1% formic acid in water/acetonitrile gradient.

- MS/MS: Negative ion mode; monitor [M-H]⁻ ions (e.g., m/z 214.046 for methyl phenylboronic acid).

- Validation:

Advanced: How can computational modeling predict mutagenicity risks of boronic acid derivatives?

Answer:

In Silico Tools: Use Derek Nexus or Sarah Nexus for structural alerts (e.g., boronic acid’s electrophilic boron).

Metabolite Prediction: Identify potential genotoxic intermediates (e.g., epoxides) using Meteor or GLORY.

Dose-Response Modeling: Align with Threshold of Toxicological Concern (TTC) guidelines (e.g., ≤1 ppm in APIs, as in ). Validate with Ames tests for conflicting predictions .

Advanced: What role does this compound play in glucose-responsive drug delivery systems?

Answer:

Phenyl boronic acids form reversible complexes with polyols (e.g., glucose). Methodology:

Hydrogel Synthesis: Incorporate the boronic acid into polymers (e.g., poly(vinyl alcohol)).

Swelling Studies: Measure hydrogel volume changes in glucose solutions (0–30 mM) via gravimetry.

Binding Kinetics: Use isothermal titration calorimetry (ITC) to quantify Kd (e.g., Kd ~10 mM for glucose, as in ).

Substituents like methoxymethyl may enhance hydrophilicity and glucose affinity .

Advanced: How do substituents affect the compound’s stability in aqueous solutions?

Answer:

- Hydrolysis Rate: Chloro groups increase electrophilicity, accelerating hydrolysis. Methoxymethyl may sterically hinder water access.

- pH Dependence: Boronic acids are stable at pH >8 (boronate form). Use buffered solutions (pH 7.4–9.0) for in vitro studies.

- Experimental Validation: Monitor degradation via HPLC-UV at 254 nm (’s NMR method for oxidation can be adapted) .

Advanced: What strategies optimize pharmacokinetics for boronic acid-based therapeutics?

Answer:

logP Optimization: Balance hydrophilicity (methoxymethyl) and lipophilicity (chloro) to target clogP 1–3 ( links clogP to cellular uptake).

Prodrug Design: Use pinacol esters to enhance oral bioavailability (hydrolyzed in vivo to active acid).

Metabolite Studies: Identify major metabolites via liver microsomes (e.g., ’s failed HCV inhibitor highlights metabolite-inspired design) .

Table 1: Oxidation Rates of Boronic Esters (Adapted from )

| Diol Component | t₁/₂ (min) | Relative Affinity (ARS) |

|---|---|---|

| Pinacol | 10 | 12.1 |

| Neopentyl glycol | 27 | 0.30 |

| R,R-2,3-Butanediol | 5 | 0.57 |

| S,S-2,3-Butanediol | 5 | 0.57 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.